N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide
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Overview
Description
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is a chemical compound with a complex structure that includes a naphthalene ring, a methoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide typically involves the reaction of 2-methoxy-1-naphthoic acid with 1-amino-2-methylpropan-2-ol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dichloromethane and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.
Scientific Research Applications
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide can be compared with other similar compounds such as:
- N-(1-Hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-Hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
- N-(1-Hydroxy-2-methylpropan-2-yl)formamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94321-75-2 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H19NO3/c1-16(2,10-18)17-15(19)14-12-7-5-4-6-11(12)8-9-13(14)20-3/h4-9,18H,10H2,1-3H3,(H,17,19) |
InChI Key |
ITGRYKVMSJZDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
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